5-(2,4-Difluorophenyl)nicotinic acid
Overview
Description
5-(2,4-Difluorophenyl)nicotinic acid is an organic compound with the molecular formula C12H7F2NO2 . It is also known as Diflunisal. The compound is widely studied in scientific research.
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H7F2NO2 . The average mass is 235.186 Da and the monoisotopic mass is 235.044479 Da .Scientific Research Applications
Synthesis and Herbicidal Activity
5-(2,4-Difluorophenyl)nicotinic acid is a compound related to nicotinic acid derivatives, which have been explored for various scientific applications, including herbicidal activity. A study by Chen Yu et al. (2021) focused on the synthesis of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, showcasing their potential in herbicidal applications. Some derivatives demonstrated significant herbicidal activity against specific weeds, indicating the usefulness of nicotinic acid derivatives in the development of new herbicides (Chen Yu et al., 2021).
Receptor-Mediated Effects
Nicotinic acid, a compound related to this compound, is known for its lipid-lowering effects mediated through specific receptors such as PUMA-G and HM74 in humans. These receptors are involved in the anti-lipolytic effect of nicotinic acid, reducing lipolysis in adipose tissue and contributing to its lipid-lowering action. The identification of these receptors has opened new avenues for understanding the mechanisms of nicotinic acid and designing drugs that can mimic its effects with potentially fewer side effects (S. Tunaru et al., 2003).
Industrial Applications
The industrial production of nicotinic acid, which shares structural similarities with this compound, has been a subject of research due to its importance in nutrition and medicine. Dawid Lisicki et al. (2022) reviewed ecological methods for producing nicotinic acid, highlighting the need for greener production methods that align with the principles of green chemistry and reduce environmental impact. This research underscores the potential of nicotinic acid derivatives in various industrial applications, including their synthesis through environmentally friendly processes (Dawid Lisicki et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
5-(2,4-difluorophenyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-9-1-2-10(11(14)4-9)7-3-8(12(16)17)6-15-5-7/h1-6H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVWLKSCPLTSEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646976 | |
Record name | 5-(2,4-Difluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887973-46-8 | |
Record name | 5-(2,4-Difluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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